Ombuoside

Description

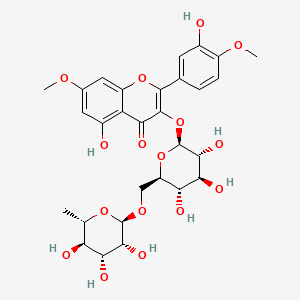

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H34O16 |

|---|---|

Molecular Weight |

638.6 g/mol |

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-15(40-3)13(30)6-11/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |

InChI Key |

VVSFMIXQNYRGMG-BDAFLREQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of Ombuoside: A Technical Guide for Researchers

An In-depth Exploration of Botanical Sources, Isolation Methodologies, and Biological Activities

This technical guide provides a comprehensive overview of the natural sources of Ombuoside, a flavonoid glycoside with demonstrated antimicrobial and neuroprotective properties. Tailored for researchers, scientists, and professionals in drug development, this document delves into the botanical origins of this compound, presents detailed experimental protocols for its extraction and quantification, and elucidates its interaction with key cellular signaling pathways.

Natural Sources of this compound

This compound has been identified in several plant species, indicating a distribution across different botanical families. The primary documented sources include:

-

Phytolacca dioica (Ombu Tree): A large evergreen tree native to the Pampas of South America, the Ombu tree is a notable source of this compound.[1][2][3][4][5][6] This plant is dioecious, with male and female flowers on separate trees.[2][3] While the sap is poisonous, its leaves have been used in traditional medicine.[2][6]

-

Stevia triflora : This species of the Stevia genus, native to a region spanning from Mexico to Venezuela and Ecuador, has been shown to contain this compound in its aerial parts.[7][8]

-

Gynostemma pentaphyllum (Jiaogulan): A perennial vine belonging to the cucumber family, Gynostemma pentaphyllum is a well-documented source of this compound.[8][9][10][11][12] It is widely used in traditional medicine and is known for its rich content of saponins and flavonoids.[2][11]

-

Pontederia cordata (Pickerelweed): An aquatic plant native to the Americas, Pickerelweed is another identified natural source of this compound.[6][12][13][14][15][16][17][18][19][20] It is commonly found in wetlands and along the margins of ponds and streams.[6][14][18]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive quantitative analyses for all potential sources are not yet available in the scientific literature.

| Plant Species | Plant Part | Extraction Method | Quantification Method | This compound Concentration/Yield | Reference |

| Gynostemma pentaphyllum | - | Microwave-Assisted Extraction | High-Speed Counter-Current Chromatography (HSCCC) | 3.9 mg yielded from 210 mg of crude extract (crude extract contained 2.16% this compound) | [7] |

| Stevia triflora | Aerial Parts | Not specified | Not specified | Data not available | [7] |

| Phytolacca dioica | Leaves | Not specified | Not specified | Data not available | |

| Pontederia cordata | - | Not specified | Not specified | Data not available |

Experimental Protocols: Isolation and Quantification of this compound

This section provides a detailed methodology for the extraction, isolation, and quantification of this compound from plant material, primarily based on successful protocols reported for Gynostemma pentaphyllum.

Extraction of Crude this compound

A robust method for obtaining a crude extract enriched with this compound is microwave-assisted extraction.

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., leaves of Gynostemma pentaphyllum) and grind it into a fine powder.

-

Microwave-Assisted Extraction:

-

Mix the powdered plant material with a suitable solvent (e.g., 70% ethanol) in a solid-to-liquid ratio of 1:20 (g/mL).

-

Subject the mixture to microwave irradiation at a power of 500 W for a duration of 3 minutes.

-

Repeat the extraction process twice to ensure maximum yield.

-

-

Filtration and Concentration:

-

Filter the resulting extract to remove solid plant debris.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for the separation and purification of natural products.

Protocol:

-

Two-Phase Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane:ethyl acetate:ethanol:water in a volumetric ratio of 5:6:5:5. Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

-

HSCCC Instrument Setup:

-

Fill the multilayer coil column of the HSCCC instrument entirely with the upper phase as the stationary phase.

-

Pump the lower phase into the column at a flow rate of 2.0 mL/min, while the apparatus is rotated at 850 rpm.

-

-

Sample Injection and Fraction Collection:

-

Once hydrodynamic equilibrium is reached, inject the crude extract (dissolved in a small volume of the lower phase).

-

Continuously monitor the effluent with a UV detector at 254 nm and collect fractions at regular intervals.

-

-

Purity Analysis: Analyze the purity of the collected fractions containing this compound using High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC-UV

HPLC coupled with a UV detector is a standard method for the quantitative analysis of flavonoids like this compound.[18][20][21][22][23][24][25][26]

Protocol:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-10 min, 10-30% A; 10-25 min, 30-60% A; 25-30 min, 60-10% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Standard Curve Preparation: Prepare a series of standard solutions of purified this compound of known concentrations. Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dissolve a known amount of the plant extract or purified fraction in the mobile phase and inject it into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural confirmation of the isolated this compound.[13][14][27][28][29]

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

NMR Data Acquisition: Acquire ¹H-NMR and ¹³C-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration values in the ¹H-NMR spectrum to determine the proton environment. Analyze the chemical shifts in the ¹³C-NMR spectrum to identify the number and types of carbon atoms. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish the connectivity between protons and carbons, confirming the complete structure of this compound.

Signaling Pathways Modulated by this compound

Recent studies have begun to uncover the molecular mechanisms underlying the biological activities of this compound, particularly its neuroprotective effects.

Inhibition of MAPK Signaling Pathway in Neuroprotection

This compound isolated from Gynostemma pentaphyllum has been shown to protect neuronal cells (PC12 cells) from L-DOPA-induced neurotoxicity.[10] This protective effect is mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[10] Specifically, this compound was found to inhibit the sustained phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2) and c-Jun N-terminal Kinases (JNK1/2), which are key components of the MAPK cascade.[10] Overactivation of these kinases can lead to apoptosis or programmed cell death. By suppressing their prolonged activation, this compound helps to maintain cell viability. Furthermore, this compound was observed to block the expression of cleaved-caspase-3, a critical executioner enzyme in the apoptotic pathway.[10]

Potential Involvement in Antioxidant and Anti-inflammatory Pathways

Flavonoids are well-known for their antioxidant and anti-inflammatory properties, which are often mediated through the Keap1-Nrf2 and NF-κB signaling pathways, respectively.[1][3][4][5][9][16][17][19][30][31][32][33]

-

Keap1-Nrf2 Pathway: This pathway is a major regulator of the cellular antioxidant response.[1][3][4][5][9] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. Antioxidant compounds can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent expression of antioxidant genes. Given this compound's antioxidant activity, it is plausible that it may modulate the Keap1-Nrf2 pathway.[9]

-

NF-κB Pathway: The NF-κB signaling pathway is a central mediator of inflammation.[16][19][31][32][33] Activation of this pathway leads to the production of pro-inflammatory cytokines and other inflammatory mediators. Many flavonoids have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[16][32] Further research is warranted to investigate the direct effects of this compound on this critical inflammatory pathway.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential, particularly in the realms of antimicrobial and neuroprotective applications. This guide has outlined its primary botanical sources, provided detailed protocols for its isolation and characterization, and shed light on its molecular mechanisms of action. Further research is encouraged to explore the full spectrum of its biological activities, quantify its presence in a wider range of plant species, and optimize extraction and purification processes for potential pharmaceutical development. The elucidation of its interactions with key signaling pathways, such as the MAPK, Keap1-Nrf2, and NF-κB pathways, will be crucial in advancing our understanding of its therapeutic utility.

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of flavonoids and saponins in Gynostemma pentaphyllum (Thunb.) Makino by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical composition of tetraploid Gynostemma pentaphyllum gypenosides and their suppression on inflammatory response by NF‐κB/MAPKs/AP‐1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound from Gynostemma pentaphyllum Protects PC12 Cells from L-DOPA-Induced Neurotoxicity [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. forskning.ruc.dk [forskning.ruc.dk]

- 15. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. globalsciencebooks.info [globalsciencebooks.info]

- 17. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. RP-HPLC method for the quantitative analysis of naturally occurring flavonoids in leaves of Blumea balsamifera DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Simultaneous HPLC quantitative analysis of active compounds in leaves of Moringa oleifera Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development and Application of an HPLC-UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Determination of Phytochemical Contents in Extracts from Different Growth Stages of Oroxylum indicum Fruits Using HPLC-DAD and QAMS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 27. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 28. researchgate.net [researchgate.net]

- 29. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 30. mdpi.com [mdpi.com]

- 31. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Ombuoside: A Technical Guide for Researchers

Abstract

Ombuoside, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of quercetin, its biosynthesis involves a series of enzymatic modifications central to the broader flavonoid pathway. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in plants. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, quantitative data from homologous systems, detailed experimental protocols for enzyme characterization, and visual diagrams of the involved pathways and workflows.

Introduction

This compound is chemically identified as 7,4'-di-O-methylquercetin-3-O-β-rutinoside. Its aglycone, Ombuin, is a dimethylated derivative of the common flavonol, quercetin. The biosynthesis of this compound is therefore an extension of the well-established phenylpropanoid and flavonoid biosynthesis pathways. This guide will first delineate the core biosynthetic steps leading to the quercetin backbone, followed by the specific methylation and glycosylation events that yield this compound. While specific enzymes for this compound synthesis have not been fully characterized in a single host organism, this document compiles data from homologous enzymes to present a putative and detailed pathway.

The Biosynthesis Pathway of this compound

The formation of this compound can be conceptually divided into three main stages:

-

Core Flavonoid Biosynthesis: The synthesis of the precursor, quercetin.

-

Methylation: The sequential methylation of quercetin at the 7 and 4' positions to form the aglycone, Ombuin.

-

Glycosylation: The two-step glycosylation of Ombuin at the 3-O position with a rutinose moiety.

Formation of the Quercetin Backbone

The biosynthesis of quercetin begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumaroyl:CoA Ligase (4CL) produces p-Coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by Chalcone Synthase (CHS) to form naringenin chalcone. Chalcone Isomerase (CHI) then converts naringenin chalcone to naringenin, a key flavanone intermediate.

From naringenin, the pathway to quercetin proceeds via hydroxylation and oxidation reactions. Flavanone 3-Hydroxylase (F3H) introduces a hydroxyl group at the 3-position of naringenin to yield dihydrokaempferol. Subsequently, Flavonoid 3'-Hydroxylase (F3'H) hydroxylates dihydrokaempferol at the 3'-position of the B-ring to produce dihydroquercetin. Finally, Flavonol Synthase (FLS) introduces a double bond between C2 and C3 of the C-ring, converting dihydroquercetin into quercetin.

Methylation of Quercetin to Ombuin

The conversion of quercetin to Ombuin (7,4'-di-O-methylquercetin) involves two specific methylation steps catalyzed by O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. While the precise enzymes have not been isolated from an this compound-producing plant, homologous enzymes from other species provide insight into this process.

-

7-O-Methylation: A flavonoid 7-O-methyltransferase (F7OMT) likely catalyzes the transfer of a methyl group to the hydroxyl group at the C7 position of quercetin. For instance, a 7-O-methyltransferase from Streptomyces avermitilis (SaOMT-2) has been shown to methylate the 7-hydroxyl group of quercetin.

-

4'-O-Methylation: A subsequent methylation at the 4'-position is catalyzed by a flavonoid 4'-O-methyltransferase. A myricetin 7/4'-O-methyltransferase from tomato has demonstrated this type of activity.

The order of these methylation steps can vary depending on the specific enzymes and plant species.

Glycosylation of Ombuin to this compound

The final stage in this compound biosynthesis is the attachment of a rutinose sugar moiety to the 3-hydroxyl group of Ombuin. Rutinose is a disaccharide composed of rhamnose and glucose (α-L-Rhamnopyranosyl-(1→6)-β-D-glucopyranose). This glycosylation is a two-step process:

-

Glucosylation: A UDP-glucosyltransferase (UGT) transfers a glucose molecule from UDP-glucose to the 3-OH group of Ombuin, forming Ombuin-3-O-glucoside.

-

Rhamnosylation: A flavonol-3-O-glucoside L-rhamnosyltransferase then adds a rhamnose unit from UDP-rhamnose to the 6-OH position of the glucose moiety, completing the formation of this compound.

Quantitative Data Summary

Specific kinetic data for the enzymes directly involved in this compound biosynthesis are not yet available. However, kinetic parameters for homologous enzymes from various plant species provide valuable benchmarks for understanding the efficiency of these reactions.

| Enzyme Class | Substrate(s) | Km (µM) | Vmax (nmol/mg/min) | Source Organism | Reference |

| Flavonoid 3-O-Glucosyltransferase | Quercetin | 27 | 5.33 | Fagopyrum esculentum | |

| UDP-Glucose | 1040 | Fagopyrum esculentum | |||

| Kaempferol | 517.9 | 3.85 | Rheum palmatum | ||

| Isorhamnetin | 486.2 | 1.95 | Rheum palmatum | ||

| Flavonol-3-O-glucoside L-rhamnosyltransferase | UDP-rhamnose | 1.1 - 1.3 | - | Citrus | |

| Prunin | 2.4 | - | Citrus | ||

| Hesperetin-7-O-glucoside | 41.5 | - | Citrus | ||

| Quercetin O-Methyltransferase (Homologous) | Quercetin | 6.1 - 6.9 | 0.2 - 14.87 | Porcine Liver, Hamster Kidney | |

| Tricetin | - | - | Hordeum vulgare | ||

| Luteolin | - | - | Hordeum vulgare |

Table 1: Kinetic parameters of homologous enzymes involved in flavonoid methylation and glycosylation. Note: Vmax values from different studies may not be directly comparable due to varying assay conditions.

Experimental Protocols

Heterologous Expression and Purification of O-Methyltransferases and Glycosyltransferases

A common method for characterizing plant enzymes is through heterologous expression in microbial systems like Escherichia coli or yeast (Pichia pastoris).

Objective: To produce and purify recombinant OMTs and UGTs for in vitro characterization.

Protocol Outline:

-

Gene Amplification: Amplify the full-length coding sequences of the candidate OMT and UGT genes from the cDNA of the source plant (e.g., Gynostemma pentaphyllum) using PCR with specific primers.

-

Vector Ligation: Clone the amplified gene fragments into an appropriate expression vector (e.g., pET series for E. coli or pPICZ for P. pastoris) containing an affinity tag (e.g., His-tag) for purification.

-

Transformation: Transform the expression constructs into a suitable E. coli or P. pastoris strain.

-

Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, methanol for P. pastoris) and grow the cultures under optimal conditions.

-

Cell Lysis and Purification: Harvest the cells, lyse them to release the protein, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Protein Verification: Confirm the purity and size of the protein using SDS-PAGE and determine the protein concentration.

In Vitro Enzyme Assay for Flavonoid O-Methyltransferase

Objective: To determine the activity and substrate specificity of a purified recombinant OMT.

Materials:

-

Purified recombinant OMT

-

Quercetin (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Tris-HCl buffer (pH 7.5-8.0)

-

Methanol

-

HPLC system

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, quercetin (dissolved in a small amount of DMSO), and SAM.

-

Initiate the reaction by adding the purified OMT enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a specific time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to identify and quantify the methylated quercetin products (7-O-methylquercetin, 4'-O-methylquercetin, and Ombuin) by comparing retention times and UV spectra with authentic standards.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Calculate Km and Vmax values using Michaelis-Menten kinetics.

In Vitro Enzyme Assay for Flavonoid Glycosyltransferase

Objective: To determine the activity and substrate specificity of a purified recombinant UGT.

Materials:

-

Purified recombinant UGTs (a glucosyltransferase and a rhamnosyltransferase)

-

Ombuin (or quercetin as a starting substrate if testing the entire glycosylation sequence)

-

UDP-glucose and UDP-rhamnose (sugar donors)

-

Tris-HCl buffer (pH 7.0-8.0)

-

Methanol

-

HPLC system

Protocol for Glucosylation:

-

Prepare a reaction mixture containing Tris-HCl buffer, Ombuin, and UDP-glucose.

-

Start the reaction by adding the purified glucosyltransferase.

-

Incubate at an optimal temperature for a set time.

-

Stop the reaction with methanol.

-

Analyze the product (Ombuin-3-O-glucoside) by HPLC.

Protocol for Rhamnosylation:

-

Prepare a reaction mixture containing Tris-HCl buffer, the product from the glucosylation step (Ombuin-3-O-glucoside), and UDP-rhamnose.

-

Initiate the reaction with the purified rhamnosyltransferase.

-

Incubate, terminate, and analyze the final product (this compound) by HPLC.

-

Kinetic parameters can be determined as described for the OMT assay.

Mandatory Visualizations

Caption: The proposed biosynthetic pathway of this compound from L-Phenylalanine.

Caption: A generalized experimental workflow for the characterization of biosynthetic enzymes.

Caption: Simplified model of transcriptional regulation of flavonoid biosynthesis.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that builds upon the general flavonoid pathway. While the complete pathway and its dedicated enzymes are yet to be fully elucidated in a native this compound-producing plant, this guide provides a robust framework based on current knowledge of homologous systems. The provided protocols and data serve as a valuable resource for researchers aiming to investigate this pathway further, potentially leading to the biotechnological production of this compound and a deeper understanding of flavonoid metabolism in plants. Future research should focus on the isolation and characterization of the specific O-methyltransferases and glycosyltransferases from plants known to produce this compound to confirm and refine the proposed pathway.

Ombuoside: A Technical Guide for Researchers

CAS Number: 20188-85-6

This technical guide provides an in-depth overview of Ombuoside, a flavonoid glycoside, for researchers, scientists, and drug development professionals. It covers its chemical properties, natural sources, and key biological activities, with a focus on experimental methodologies and associated signaling pathways.

Chemical Properties

| Property | Value | Source |

| CAS Number | 20188-85-6 | --INVALID-LINK-- |

| Molecular Formula | C₂₉H₃₄O₁₆ | PubChem |

| Molecular Weight | 638.57 g/mol | PubChem |

| Boiling Point | 946 °C at 760 mmHg | Guidechem |

| Melting Point | Data not available | - |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | ChemicalBook |

| Appearance | White crystalline solid or yellow powder | Guidechem, Pharmaffiliates |

Natural Occurrences

This compound is a naturally occurring flavonoid found in a variety of plant species. It has been notably isolated from:

-

Gynostemma pentaphyllum : A perennial vine of the cucumber family, often used in traditional medicine.[2][3]

-

Stevia triflora : A species of flowering plant in the family Asteraceae.[4]

Biological Activities and Experimental Protocols

This compound has demonstrated a range of biological activities, including neuroprotective, antimicrobial, and antioxidant effects. The following sections detail the experimental methodologies used to investigate these properties and the signaling pathways involved.

Neuroprotective Effects

This compound has been shown to protect neuronal cells from various toxins, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

A key study demonstrated this compound's ability to protect auditory hair cells from damage induced by the chemotherapeutic agent cisplatin. The protective mechanism involves the mitigation of apoptosis and the reduction of reactive oxygen species (ROS).

Experimental Workflow:

Caption: Cisplatin-induced apoptosis pathway and the inhibitory effect of this compound.

Experimental Protocol:

-

Cell Culture: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells were cultured under standard conditions.

-

Treatment: Cells were pre-treated with varying concentrations of this compound followed by co-treatment with cisplatin to induce ototoxicity.

-

Cell Viability Assay: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay to quantify the protective effect of this compound.

-

Apoptosis Analysis: Apoptosis was measured by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).

-

Western Blotting: Protein expression levels of key apoptosis-related proteins (Bax, Bak, Bcl-2, cytochrome C, and cleaved-caspase-3) were determined by Western blotting to elucidate the signaling pathway.

-

ROS Measurement: Intracellular ROS levels were quantified using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

This compound has also been found to protect rat pheochromocytoma (PC12) cells from neurotoxicity induced by L-3,4-dihydroxyphenylalanine (L-DOPA), a treatment for Parkinson's disease. This protection is mediated through the inhibition of specific stress-activated protein kinase pathways.

Signaling Pathway:

Caption: L-DOPA-induced neurotoxicity pathway and the protective effects of this compound.

Experimental Protocol:

-

Cell Culture: PC12 cells were maintained in appropriate culture medium.

-

Treatment: Cells were treated with L-DOPA to induce neurotoxicity, with or without pre-treatment with various concentrations of this compound (e.g., 1, 5, and 10 µM).[2]

-

Cell Viability Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to measure cell viability.

-

Western Blotting: The phosphorylation status of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2), and the expression of cleaved caspase-3 were analyzed by Western blotting.

-

Superoxide Dismutase (SOD) Activity Assay: The activity of the antioxidant enzyme SOD was measured to assess the effect of this compound on oxidative stress.

Antimicrobial Activity

This compound has been reported to exhibit moderate antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[4]

Experimental Protocol (Agar Diffusion Method):

-

Microbial Strains: Cultures of target microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) were prepared.

-

Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for yeast) was poured into petri dishes.

-

Inoculation: A standardized inoculum of the test microorganism was uniformly spread over the surface of the agar.

-

Application of this compound: Sterile paper discs impregnated with known concentrations of this compound were placed on the agar surface.

-

Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for yeast).

-

Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth was inhibited, was measured in millimeters. The size of the zone is indicative of the antimicrobial activity.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various in vitro assays, demonstrating its capacity to scavenge free radicals.

Experimental Protocol (DPPH Radical Scavenging Assay):

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) was prepared to a specific concentration (e.g., 0.1 mM).

-

Reaction Mixture: Different concentrations of this compound were mixed with the DPPH solution.

-

Incubation: The reaction mixtures were incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Spectrophotometric Measurement: The absorbance of the solutions was measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with this compound.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) was determined from a plot of scavenging activity against this compound concentration.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. The experimental protocols and signaling pathways detailed in this guide provide a foundation for further research into its therapeutic potential. Future studies should focus on in vivo efficacy, bioavailability, and detailed mechanistic investigations to fully elucidate its role in drug development.

References

- 1. (-)-Ambroxide | C16H28O | CID 10857465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Antioxidant Activity of Ombuoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ombuoside, a flavonoid glycoside, is a natural compound with potential therapeutic applications. A key aspect of its biological activity is its presumed antioxidant capacity, a feature common to many flavonoids. This technical guide provides an in-depth overview of the methodologies used to assess the in vitro antioxidant activity of this compound. While direct quantitative data for this compound is limited in the current scientific literature, this document outlines the standard experimental protocols and data presentation formats necessary for its evaluation. Furthermore, it explores the known antioxidant mechanisms of its aglycone, Ombuin, to provide a basis for understanding the potential signaling pathways involved. This guide serves as a resource for researchers initiating studies on this compound's antioxidant properties and for professionals in drug development seeking to evaluate its therapeutic potential.

Introduction to this compound and its Antioxidant Potential

This compound is a flavonoid, specifically a 7,4'-di-O-methylated derivative of quercetin, with a glycosidic linkage. Flavonoids are a large class of polyphenolic compounds widely distributed in the plant kingdom, renowned for their antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate the activity of enzymes involved in oxidative stress. The antioxidant activity of a flavonoid is structurally dependent on the number and position of hydroxyl groups and other substitutions on its core ring structure. While the aglycone of this compound, Ombuin, has demonstrated antioxidant effects by reducing reactive oxygen species (ROS) in cellular models, comprehensive data on the in vitro antioxidant capacity of this compound itself is not yet available.[1][2] This guide provides the foundational methodologies to facilitate such investigations.

Key In Vitro Antioxidant Assays

Several spectrophotometric assays are commonly employed to determine the antioxidant capacity of natural compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). To obtain a comprehensive antioxidant profile for this compound, it is recommended to utilize a battery of tests. The most common assays are the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Data Presentation

Quantitative results from these assays are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals, or as Trolox Equivalents (TE), which compares the antioxidant capacity of the compound to that of Trolox, a water-soluble vitamin E analog. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Summary of In Vitro Antioxidant Activity of this compound

| Assay | Parameter | Result | Standard Compound |

| DPPH Radical Scavenging Assay | IC50 (µg/mL or µM) | Data Not Available | Ascorbic Acid, Trolox, Quercetin |

| ABTS Radical Scavenging Assay | IC50 (µg/mL or µM) | Data Not Available | Ascorbic Acid, Trolox, Quercetin |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/mg) | Data Not Available | Ascorbic Acid, Trolox, Gallic Acid |

Note: The absence of data highlights a significant gap in the current research landscape and underscores the need for empirical studies on this compound.

Experimental Protocols

The following sections detail the standardized protocols for the three key antioxidant assays. These methodologies can be adapted for the specific evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

This compound (dissolved in a suitable solvent)

-

Standard antioxidant (e.g., Ascorbic Acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions at various concentrations.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each this compound dilution to the wells. Then, add the DPPH solution to each well to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is reduced in the presence of an antioxidant.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

This compound (dissolved in a suitable solvent)

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[3][4][5]

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Reaction Mixture: Add a small volume of each this compound dilution to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results with a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound (dissolved in a suitable solvent)

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[6] Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Reaction Mixture: Add a small volume of the sample or standard to the FRAP reagent in a 96-well plate.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).[6][7][8]

-

Absorbance Measurement: Measure the absorbance at 593 nm.

-

Calculation: The FRAP value is calculated by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺.

Visualizing Experimental and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for an in vitro antioxidant assay.

Caption: Generalized workflow for in vitro antioxidant assays.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound's antioxidant activity are yet to be fully elucidated, the known mechanisms of its aglycone, Ombuin, offer valuable insights. Ombuin has been shown to exert anti-inflammatory and antioxidant effects by suppressing the PI3K-AKT/NF-κB signaling pathway.[1][2] This pathway is a critical regulator of cellular responses to oxidative stress and inflammation.

Caption: Potential antioxidant signaling pathway of Ombuin.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the in vitro evaluation of the antioxidant activity of this compound. The detailed protocols for DPPH, ABTS, and FRAP assays offer a standardized approach for researchers to generate robust and comparable data. The lack of existing quantitative data for this compound represents a critical knowledge gap that needs to be addressed to fully understand its therapeutic potential. Future research should focus on performing these assays to determine the IC50 and TEAC values of this compound. Furthermore, investigations into its effects on cellular antioxidant enzymes and its ability to mitigate oxidative stress in various cell models are warranted. Elucidating the specific signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and pave the way for its potential application in the development of novel antioxidant-based therapies.

References

- 1. Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. protocols.io [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Ombuoside: An Examination of Current Evidence

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Ombuoside, a flavonoid glycoside isolated from plants such as Gynostemma pentaphyllum, has been a subject of interest for its potential biological activities. This technical guide synthesizes the current publicly available scientific literature regarding the effects of this compound, with a particular focus on its interactions with cellular viability and apoptotic pathways. While the initial hypothesis for many natural compounds is often directed towards potential anti-cancer cytotoxicity, the available evidence for this compound points towards a different, and notable, mechanism of action. This document will present the existing data, detail relevant experimental methodologies, and visualize the established signaling pathways to provide a clear and accurate understanding of this compound's observed effects at a cellular level.

Data Presentation: Cytotoxicity and Cellular Protection

Contrary to the anticipated cytotoxic effects on cancer cell lines, the primary peer-reviewed research indicates that this compound's significant biological activity lies in a protective role, specifically in mitigating cisplatin-induced ototoxicity. There is currently a lack of published data demonstrating this compound's direct cytotoxic effects or providing IC50 values against cancer cell lines.

The key findings from studies on auditory cells are summarized below:

| Cell Line | Treatment | Observed Effect | Key Biomarker Changes |

| HEI-OC1 (Auditory Cells) | Cisplatin + this compound | Increased cell survival; protection against cisplatin-induced apoptosis and damage. | Downregulation of pro-apoptotic proteins: Bax, Bak, Cytochrome C, Cleaved-caspase-3. Upregulation of anti-apoptotic proteins: Bcl-2. Reduction in: Reactive Oxygen Species (ROS) and mitochondrial membrane depolarization.[1] |

Experimental Protocols

The methodologies employed in the key studies to elucidate the effects of this compound provide a framework for further investigation into its bioactivity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and/or a cytotoxic agent (e.g., cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution and incubated for a period to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance of the resulting colored solution is measured at a specific wavelength using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and can quantify changes in protein expression, such as those involved in apoptosis.

-

Protein Extraction: Cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each sample is determined to ensure equal loading.

-

Gel Electrophoresis: The protein samples are separated by size using SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3) and then with secondary antibodies conjugated to an enzyme.

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured and quantified.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathway of this compound in a protective context and a general workflow for assessing cytotoxicity.

Discussion and Future Directions

The current body of scientific literature does not support the hypothesis that this compound is a cytotoxic agent against cancer cells. Instead, the available evidence strongly indicates a protective role, particularly through the mitigation of oxidative stress and the inhibition of the mitochondrial apoptotic pathway in non-cancerous cells subjected to toxic insult.[1] This is a significant finding and suggests that the therapeutic potential of this compound may lie in its capacity as a protective agent, for instance, in mitigating the side effects of chemotherapy.

While the plant from which this compound is often isolated, Gynostemma pentaphyllum, and its broader extracts have been reported to exhibit some anti-cancer properties, these effects are likely due to a complex interplay of numerous compounds within the extract.[2][3][4][5][6] Attributing these anti-cancer effects to this compound alone is not supported by the current data.

For researchers and drug development professionals, this presents a clear direction for future studies. To fully understand the potential of this compound in oncology, it is imperative to:

-

Conduct direct cytotoxicity screening: Test this compound across a panel of cancer cell lines to definitively determine if it possesses any cytotoxic activity.

-

Investigate synergy: Explore the possibility that this compound may enhance the efficacy of existing chemotherapeutic agents or mitigate their toxic side effects.

-

Elucidate mechanisms in cancer models: Should any cytotoxic or synergistic effects be observed, detailed mechanistic studies will be required to identify the relevant signaling pathways in cancer cells.

Conclusion

References

- 1. New application of this compound in protecting auditory cells from cisplatin-induced ototoxicity via the apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Anti-cancer effects of Gynostemma pentaphyllum (Thunb.) Makino (Jiaogulan) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Cancer-Fighting Properties of Gynostemma - Life Extension [lifeextension.com]

- 6. Anti-cancer effects of Gynostemma pentaphyllum (Thunb.) Makino (Jiaogulan) | Semantic Scholar [semanticscholar.org]

Ombuoside Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ombuoside, a flavonoid glycoside with recognized antimicrobial and antioxidant properties, in various organic solvents. Understanding the solubility of this compound is critical for its extraction, purification, formulation, and in vitro/in vivo studies. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and explores potential biological signaling pathways influenced by this compound.

This compound Solubility Profile

The solubility of this compound has been reported in several common organic solvents. While quantitative data is limited, a combination of reported values and estimations based on structurally similar flavonoid glycosides provides a useful solubility profile.

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 47.2 | 50 mg/mL[1] |

| Acetone | C₃H₆O | 58.08 | 20.7 | Soluble (qualitative) |

| Chloroform | CHCl₃ | 119.38 | 4.8 | Soluble (qualitative) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 9.1 | Soluble (qualitative) |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 6.0 | Soluble (qualitative) |

Note on Estimations: For solvents where only qualitative data ("soluble") is available, it is recommended to perform experimental determination for precise quantification. Based on the solubility of other flavonoid rutinosides, the solubility of this compound in acetone, chloroform, dichloromethane, and ethyl acetate is expected to be in the lower mg/mL range.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in organic solvents, adapted from established methods for flavonoid solubility analysis.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved particles.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining this compound solubility.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on its aglycone, ombuin, and other structurally related flavonoids provides insights into its potential biological activities. The anti-inflammatory and antioxidant effects of flavonoids are often attributed to their interaction with key signaling pathways.

Anti-Inflammatory Activity:

Ombuin has been shown to exert anti-neuroinflammatory effects by targeting Src and subsequently suppressing the PI3K-AKT/NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. Flavonoids like ombuin can inhibit this pathway at various points, thereby reducing the inflammatory response.

Antioxidant Activity:

The antioxidant properties of flavonoids are well-documented and are often mediated through the activation of the Nrf2/HO-1 pathway.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) Signaling Pathway: Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their upregulation. This enhances the cell's capacity to neutralize reactive oxygen species (ROS).

NF-κB Signaling Pathway in Inflammation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

The Natural Abundance and Analysis of Ombuoside in Gynostemma pentaphyllum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gynostemma pentaphyllum, a perennial vine of the Cucurbitaceae family, is a well-regarded traditional medicine and health supplement, often referred to as "Southern Ginseng."[1] Its therapeutic potential is attributed to a rich phytochemical profile, which includes a diverse array of saponins (gypenosides) and flavonoids. Among these flavonoids, ombuoside has garnered scientific interest for its potential biological activities, including its neuroprotective effects.[2] This technical guide provides an in-depth overview of the natural abundance of this compound in G. pentaphyllum, detailed experimental protocols for its extraction, isolation, and quantification, and a visualization of its known signaling pathways.

Natural Abundance of this compound

The concentration of this compound, a flavonoid glycoside, can vary in Gynostemma pentaphyllum based on the extraction method and potentially other factors such as the part of the plant used, geographical origin, and seasonal variations. While specific data on this compound content is limited, existing research provides valuable quantitative insights.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound and total flavonoids in Gynostemma pentaphyllum.

| Compound | Plant Material | Extraction Method | Reported Content | Reference |

| This compound | Whole Plant | Not specified (Crude Extract) | 2.16% | [3] |

| This compound | Whole Plant | Microwave-Assisted Extraction (Optimized) | 1.72% | [3] |

| Compound Group | Plant Part | Extraction Method | Reported Content Range (µg/g of dry weight) | Reference |

| Total Flavonoids | Not specified | Methanol Extraction | 170.7 - 2416.5 | [4][5] |

| Compound Group | Plant Part | Extraction Method | Reported Content (mg QE/g of extract) | Reference |

| Total Flavonoids | Leaves | 95% Ethanol | 7.95 ± 0.83 | [3] |

| Total Flavonoids | Stems | 95% Ethanol | Not specified (lower than leaves) | [3] |

| Total Flavonoids | Leaves | Ultrasound-Assisted Extraction (70% Ethanol) | Not specified (optimized conditions) | [6] |

Note: QE refers to Quercetin Equivalents.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from Gynostemma pentaphyllum, based on published scientific literature.

Microwave-Assisted Extraction (MAE) of this compound

This protocol is optimized for the efficient extraction of this compound from G. pentaphyllum.

-

Plant Material Preparation:

-

Air-dry the whole plant of Gynostemma pentaphyllum.

-

Grind the dried plant material into a fine powder.

-

-

Extraction Procedure:

-

Solvent: Anhydrous ethanol.

-

Microwave Power: 800 W.

-

Solid-to-Liquid Ratio: 1:15 (g/mL).

-

Irradiation Time: 10 minutes.

-

Number of Extractions: 2.

-

-

Post-Extraction Processing:

-

Combine the extracts from the two extraction cycles.

-

Filter the combined extract.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid partition chromatography technique for the separation and purification of natural products.

-

HSCCC System: TBE-300A high-speed counter-current chromatography unit or equivalent.

-

Two-Phase Solvent System:

-

Prepare a mixture of n-hexane, ethyl acetate, ethanol, and water in a volume ratio of 5:6:5:5.

-

Thoroughly mix and allow the phases to separate in a separation funnel at room temperature. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

-

-

HSCCC Separation Protocol:

-

Fill the entire coil column with the upper phase (stationary phase).

-

Rotate the apparatus at 850 rpm.

-

Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min.

-

Once hydrodynamic equilibrium is reached (indicated by the emergence of the mobile phase from the tail outlet), inject the sample solution.

-

The sample solution is prepared by dissolving the crude extract (e.g., 210 mg) in a mixture of the upper and lower phases (1:1, v/v).

-

Continuously monitor the effluent with a UV detector at a specified wavelength (e.g., 280 nm).

-

Collect fractions based on the elution profile.

-

Analyze the collected fractions by HPLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Ultrasound-Assisted Extraction (UAE) of Flavonoids

This method provides an alternative for the extraction of total flavonoids from G. pentaphyllum leaves.[6]

-

Plant Material Preparation:

-

Dry and powder the leaves of Gynostemma pentaphyllum.

-

-

Extraction Procedure:

-

Solvent: 70% ethanol (v/v).

-

Solid-to-Liquid Ratio: 1:50 (g/mL).

-

Extraction Time: 20 minutes.

-

Ultrasonic Amplitude: 40%.

-

-

Post-Extraction Processing:

-

Centrifuge the mixture to separate the supernatant.

-

Collect the supernatant containing the flavonoid extract.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the quantitative analysis of this compound in the extracts.[3]

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: Agilent Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of methanol and water (50:50, v/v).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 355 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a standard stock solution of this compound of known concentration.

-

Generate a calibration curve by injecting a series of dilutions of the standard solution and plotting peak area against concentration. The linearity for this compound has been reported in the concentration range of 3–800 mg/L.[3]

-

Inject the sample extract and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Visualizations: Signaling Pathways and Workflows

Neuroprotective Signaling Pathway of this compound

This compound has been shown to exert neuroprotective effects by modulating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. Specifically, in response to neurotoxic stimuli like L-DOPA, this compound inhibits the sustained phosphorylation of ERK1/2 and JNK1/2, which are key kinases in the MAPK cascade.[2] This inhibition leads to a downstream reduction in the expression of cleaved-caspase-3, a critical executioner of apoptosis, thereby preventing programmed cell death.[2] Furthermore, this compound helps to restore the activity of the antioxidant enzyme Superoxide Dismutase (SOD), mitigating oxidative stress.[2]

Caption: Neuroprotective mechanism of this compound via MAPK pathway modulation.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from Gynostemma pentaphyllum.

References

- 1. bio-conferences.org [bio-conferences.org]

- 2. This compound from Gynostemma pentaphyllum Protects PC12 Cells from L-DOPA-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Determination of flavonoids and saponins in Gynostemma pentaphyllum (Thunb.) Makino by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Extraction of Ombuoside from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombuoside is a flavonoid glycoside that has garnered interest for its potential therapeutic properties, including antimicrobial and antioxidant activities.[1] This document provides detailed application notes and protocols for the efficient extraction of this compound from plant materials using Microwave-Assisted Extraction (MAE), a modern and efficient extraction technique that offers advantages such as reduced extraction time and solvent consumption compared to conventional methods.[2][3][4][5] The primary focus of this protocol is on the extraction of this compound from Gynostemma pentaphyllum, for which optimized MAE parameters have been established. Information on other potential plant sources and general extraction considerations is also provided.

Plant Materials

While this protocol details the extraction from Gynostemma pentaphyllum, other plants are known to contain structurally related flavonoids and saponins and may be potential sources of this compound.

-

Gynostemma pentaphyllum : A perennial vine of the family Cucurbitaceae, known to contain this compound. A detailed and optimized MAE protocol for this compound extraction from this plant is available.

-

Phytolacca dodecandra (Endod or African soapberry) : The berries of this plant are rich in saponins.[6][7][8] While the presence of this compound is not explicitly confirmed in the available literature, its phytochemical profile suggests it could be a potential source of various flavonoids.

-

Gouania longipetala : This plant is used in traditional medicine and is known to contain flavonoids and saponins.[9][10] Further investigation is required to confirm the presence of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the microwave-assisted extraction of this compound from Gynostemma pentaphyllum.

Table 1: Optimized Microwave-Assisted Extraction (MAE) Parameters for this compound from Gynostemma pentaphyllum

| Parameter | Optimized Value |

|---|---|

| Microwave Power | 800 W |

| Solid-to-Liquid Ratio | 1:15 (g/mL) |

| Irradiation Time | 10 min |

| Number of Extractions | 2 |

| Extraction Solvent | Anhydrous Ethanol |

Table 2: Extraction Yield and Purity of this compound from Gynostemma pentaphyllum

| Parameter | Value |

|---|---|

| Starting Material | 2 g of G. pentaphyllum |

| Crude Extract Yield | 90 mg |

| This compound Content in Crude Extract | 1.72% |

| Loaded Crude Extract for Purification | 210 mg |

| Initial this compound Content in Loaded Extract | 2.16% |

| Purified this compound Yield | 3.9 mg |

| Purity of this compound | 96.7% |

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Gynostemma pentaphyllum

This protocol is based on an optimized method for the extraction of this compound from G. pentaphyllum.

1. Sample Preparation: a. Obtain dried aerial parts of Gynostemma pentaphyllum. b. Grind the plant material into a fine powder using a laboratory mill. c. Sieve the powder to ensure a uniform particle size.

2. Microwave-Assisted Extraction: a. Weigh 2 g of the powdered G. pentaphyllum and place it in a suitable microwave extraction vessel. b. Add anhydrous ethanol to the vessel to achieve a solid-to-liquid ratio of 1:15 (i.e., 30 mL of ethanol). c. Securely cap the extraction vessel and place it in the microwave extractor. d. Set the microwave power to 800 W and the irradiation time to 10 minutes. e. After the first extraction cycle, filter the mixture and collect the supernatant. f. Return the solid residue to the extraction vessel and repeat the extraction process (step 2b-d) for a second time. g. Combine the supernatants from both extractions.

3. Post-Extraction Processing: a. Centrifuge the combined supernatant at 3,500 rpm for 5 minutes to remove any fine solid particles. b. Decant the clarified extract. c. Evaporate the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude extract. d. For further purification, dissolve the crude extract in a suitable solvent for chromatographic analysis.

Protocol 2: General MAE for Flavonoids/Saponins from Phytolacca dodecandra and Gouania longipetala

For plant materials where a specific protocol for this compound is not available, a general MAE method for flavonoids or saponins can be employed as a starting point for optimization.

1. Sample Preparation: a. Use dried and powdered plant material (e.g., berries of P. dodecandra or leaves/stems of G. longipetala).

2. Extraction: a. A common starting point for MAE of flavonoids is to use aqueous ethanol (e.g., 70-80%) as the solvent.[2] b. For saponins, methanol or ethanol are often effective extraction solvents. c. Typical parameters to optimize include:

- Microwave power (e.g., 200-800 W)

- Extraction time (e.g., 5-30 min)

- Solid-to-liquid ratio (e.g., 1:10 to 1:30 g/mL)

- Solvent concentration

3. Post-Extraction: a. Follow similar clarification and concentration steps as described in Protocol 1. b. The resulting crude extract will require analytical validation (e.g., HPLC, LC-MS) to confirm the presence and quantity of this compound.

Visualizations

Experimental Workflow

Caption: Workflow for Microwave-Assisted Extraction and Purification of this compound.

Signaling Pathway

The following diagram illustrates the anti-neuroinflammatory signaling pathway of Ombuin, a flavonoid closely related to this compound. Ombuin has been shown to target Src and suppress the PI3K-AKT/NF-κB signaling pathway.[1][11]

Caption: Anti-inflammatory signaling pathway of Ombuin via Src/PI3K-AKT/NF-κB.

Conclusion

Microwave-assisted extraction is a rapid and efficient method for obtaining this compound from Gynostemma pentaphyllum. The provided protocols offer a detailed guide for this process and a starting point for the exploration of other potential plant sources. The elucidation of the signaling pathways of related flavonoids underscores the therapeutic potential of this class of compounds and encourages further research into the specific mechanisms of this compound.

References

- 1. Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway [mdpi.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Assisted Extraction of Flavonoids: A Review | Semantic Scholar [semanticscholar.org]

- 6. Pharmacology, Phytochemistry, and Toxicity Profiles of Phytolacca dodecandra L’Hér: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Laboratory and field evaluation of the molluscicidal properties of Phytolacca dodecandra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytolacca dodecandra - Wikipedia [en.wikipedia.org]

- 9. Ethnopharmacology, phytochemistry, pharmacology and toxicity of the genus Gouania - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nmppdb.com.ng [nmppdb.com.ng]

- 11. Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for High-Performance Liquid Chromatography (HPLC) Quantification of Ombuoside in Crude Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ombuoside, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential pharmacological activities, including antimicrobial and antioxidant properties.[1][2][3] Accurate quantification of this compound in crude plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This application note provides a detailed protocol for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is based on established principles for the analysis of flavonoid glycosides and is designed to be robust, specific, and accurate.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (purity ≥95%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Formic acid (analytical grade)

-

Ultrapure water

-

Crude plant extract suspected to contain this compound

-

Syringe filters (0.45 µm)

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

Diode Array Detector (DAD) or UV-Vis Detector

-

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

pH meter

3. Preparation of Standard Solutions

A stock solution of this compound reference standard is prepared by accurately weighing 1.0 mg of the compound and dissolving it in 10.0 mL of methanol to obtain a concentration of 100 µg/mL. Working standard solutions are prepared by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

4. Sample Preparation

4.1. Extraction: Accurately weigh 1.0 g of the powdered crude plant material. The extraction of flavonoids is commonly performed using solvents like methanol, ethanol, or acetone.[4] For this compound, which is soluble in solvents such as DMSO and acetone, a methanol-based extraction is recommended.[1] Add 20 mL of 80% methanol to the plant material. Sonicate the mixture for 30 minutes at room temperature.[5]

4.2. Centrifugation and Filtration: Centrifuge the extract at 4000 rpm for 15 minutes.[2] Carefully collect the supernatant. The extraction process can be repeated on the pellet to ensure complete recovery of the analyte. Combine the supernatants and bring to a final volume of 50 mL with the extraction solvent. Prior to injection into the HPLC system, filter the final extract through a 0.45 µm syringe filter to remove any particulate matter, which is a crucial step to prevent column clogging and protect the HPLC system.[6][7][8]

5. HPLC Conditions

The chromatographic separation is achieved using a C18 reverse-phase column. A gradient elution is employed to ensure optimal separation of this compound from other components in the crude extract.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |